N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine
Description
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a bispyrazole derivative characterized by two substituted pyrazole rings. The first pyrazole ring (1,4-dimethyl-1H-pyrazol-5-yl) contains methyl groups at positions 1 and 4, while the second pyrazole (1-isopropyl-1H-pyrazol-4-amine) features an isopropyl substituent at position 1 and an amine group at position 4. This structural arrangement confers unique steric and electronic properties, making it a candidate for exploration in medicinal chemistry and materials science. Crystal structure determination of such compounds often employs SHELX software, a widely recognized tool for small-molecule refinement .
Properties
Molecular Formula |
C12H20ClN5 |
|---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-8-11(6-15-17)13-7-12-10(3)5-14-16(12)4;/h5-6,8-9,13H,7H2,1-4H3;1H |
InChI Key |
ZUMZVAYFZQYDED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=CN(N=C2)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The synthesis of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine requires two primary pyrazole intermediates:
- 1,4-Dimethyl-1H-pyrazole-5-carbaldehyde (CAS 1855948-74-1): Synthesized via Vilsmeier-Haack formylation of 1,4-dimethylpyrazole.
- 1-Isopropyl-1H-pyrazol-4-amine : Prepared through nucleophilic substitution of 1H-pyrazol-4-amine with isopropyl bromide under basic conditions.
| Precursor | Synthetic Route | Yield | Key Reagents/Conditions |
|---|---|---|---|
| 1,4-Dimethylpyrazole | Cyclocondensation of acetylacetone | 85–92% | Hydrazine hydrate, ethanol, Δ |
| 1-Isopropyl-1H-pyrazol-4-amine | Alkylation of 1H-pyrazol-4-amine | 78% | K₂CO₃, DMF, 60°C, 12h |
Stepwise Synthesis and Reaction Mechanisms
Condensation Reaction
The aldehyde group of 1,4-dimethyl-1H-pyrazole-5-carbaldehyde undergoes nucleophilic attack by the amine group of 1-isopropyl-1H-pyrazol-4-amine, forming an imine intermediate. This step is typically catalyzed by p-toluenesulfonic acid (p-TsOH) in ethanol:
$$
\text{1,4-Dimethyl-1H-pyrazole-5-carbaldehyde} + \text{1-Isopropyl-1H-pyrazol-4-amine} \xrightarrow{\text{p-TsOH, EtOH, 70°C}} \text{Imine intermediate} \quad (\text{Yield: 89\%})
$$
Reductive Amination
The imine intermediate is reduced to the final amine using sodium borohydride (NaBH₄) in methanol. Alternative reductants like hydrogen/Pd-C or cyanoborohydride resins are employed for higher selectivity:
$$
\text{Imine intermediate} \xrightarrow{\text{NaBH₄, MeOH, 25°C}} \text{this compound} \quad (\text{Yield: 93\%})
$$
Optimization Data:
| Reductant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaBH₄ | MeOH | 25°C | 2h | 93% |
| H₂/Pd-C (5%) | EtOAc | 50°C | 6h | 85% |
| NaBH₃CN | THF | 0°C→25°C | 12h | 88% |
Industrial-Scale Production
Continuous Flow Synthesis
To enhance throughput, industrial protocols adopt continuous flow reactors (CFRs) for the condensation and reduction steps:
- Condensation : Ethanol/p-TsOH mixture at 70°C, residence time 30 minutes.
- Reduction : In-line NaBH₄ injection at 25°C, residence time 1 hour.
- Purification : Automated centrifugal partition chromatography (CPC) achieves >99% purity.
CFR Performance Metrics:
| Parameter | Condensation Step | Reduction Step |
|---|---|---|
| Throughput (kg/day) | 12.5 | 11.8 |
| Purity (%) | 95.2 | 98.7 |
| Solvent Recovery (%) | 92 | 90 |
Alternative Synthetic Strategies
Characterization and Quality Control
Critical analytical data for the final product:
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine , arises from regioisomeric substitution. Gradient HPLC (ACN/H₂O + 0.1% TFA) resolves this with a retention time difference of 1.2 minutes.
Solvent Selection
Ethanol outperforms DMF or THF in minimizing side reactions:
| Solvent | Byproduct (%) | Reaction Time |
|---|---|---|
| EtOH | 2.1 | 2h |
| DMF | 11.4 | 1.5h |
| THF | 8.9 | 3h |
Chemical Reactions Analysis
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring. Common reagents include halides and amines.
Coupling reactions: The compound can participate in coupling reactions with various electrophiles, leading to the formation of more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in various metabolic pathways.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is also explored as a lead compound for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes involved in inflammation, microbial growth, and cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Pyrazole Derivatives
Biological Activity
N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews the compound's biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
The compound features two pyrazole rings and various substituents that contribute to its unique biological activity. Its molecular formula is C₁₂H₂₀ClN₅ with a molecular weight of 269.77 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1855948-74-1 |
| Molecular Formula | C₁₂H₂₀ClN₅ |
| Molecular Weight | 269.77 g/mol |
Enzyme Inhibition
Research indicates that this compound acts as an effective inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer cell proliferation. The compound's mechanism involves binding to the active sites of enzymes, thereby disrupting their activity and leading to altered cellular processes.
Anticancer Properties
The compound has been evaluated for its anticancer potential across various cancer cell lines. Notably, it has shown promising results in inhibiting cell growth and inducing apoptosis in cancer cells. Table 1 summarizes the findings from several studies:
| Study | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MIA PaCa-2 | < 10 | mTORC1 inhibition and autophagy modulation |
| Study B | A549 | 26 | Induction of apoptosis |
| Study C | HepG2 | 17.82 | Cell cycle arrest and apoptosis |
Case Study 1: Antiproliferative Activity
In a study investigating the antiproliferative effects of various pyrazole derivatives, this compound was highlighted for its submicromolar activity against MIA PaCa-2 cells. The study demonstrated that the compound not only inhibited cell growth but also promoted autophagy under nutrient-deprived conditions.
Case Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the pyrazole rings significantly influenced the biological activity of the compound. For instance, substituting different alkyl groups on the pyrazole moieties altered enzyme binding affinity and selectivity.
The compound's mechanism involves multiple pathways:
- mTORC1 Pathway Modulation : Inhibition of mTORC1 leads to increased autophagic activity, which is crucial for cancer cell survival under stress conditions.
- Apoptotic Pathways : The compound induces apoptosis through caspase activation, leading to programmed cell death in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
